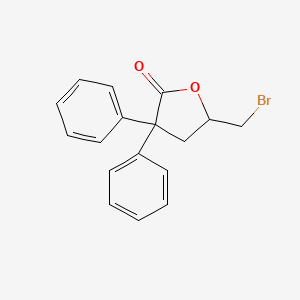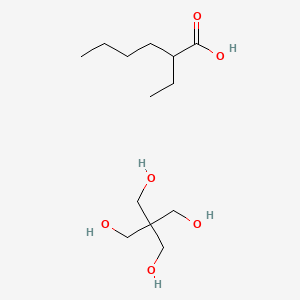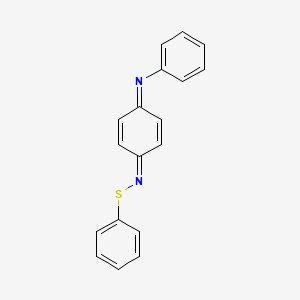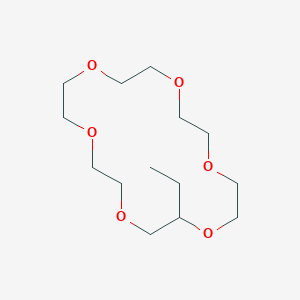
2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane, also known as 18-Crown-6, is an organic compound with the formula C₁₂H₂₄O₆. It is a white, hygroscopic crystalline solid with a low melting point. This compound is part of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations, particularly potassium ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the following steps :
Reactants: (CH₂OCH₂CH₂Cl)₂ and (CH₂OCH₂CH₂OH)₂
Conditions: Presence of KOH
:Reaction: (CH2OCH2CH2Cl)2+(CH2OCH2CH2OH)2+2KOH→(CH2CH2O)6+2KCl+2H2O
Additionally, it can be prepared by the oligomerization of ethylene oxide . The compound can be purified by distillation or recrystallization from hot acetonitrile.
Analyse Des Réactions Chimiques
2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, primarily involving complexation with cations. Some key reactions include :
Complexation: Forms stable complexes with metal cations such as potassium, lithium, and sodium.
Reagents and Conditions: Often involves the use of ionic liquids or organic solvents.
Major Products: The primary products are the metal-cation complexes, which are used in various applications.
Applications De Recherche Scientifique
2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of applications in scientific research :
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Facilitates the transport of ions across cell membranes.
Medicine: Potential use in drug delivery systems due to its ability to form complexes with biologically relevant cations.
Industry: Employed in the extraction and separation of metal ions from mixtures.
Mécanisme D'action
The mechanism by which 2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects involves the formation of stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure . This complexation alters the solubility and reactivity of the cation, making it useful in various chemical processes.
Comparaison Avec Des Composés Similaires
2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique among crown ethers due to its specific affinity for potassium ions. Similar compounds include :
Dibenzo-18-crown-6: Similar structure but with benzene rings attached.
Triglyme: A linear polyether with similar ionophoric properties.
Hexaaza-18-crown-6: Contains nitrogen atoms in place of some oxygen atoms.
These compounds share the ability to form complexes with cations but differ in their structural features and specific affinities for different ions.
Propriétés
Numéro CAS |
83585-74-4 |
|---|---|
Formule moléculaire |
C14H28O6 |
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
2-ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C14H28O6/c1-2-14-13-19-10-9-17-6-5-15-3-4-16-7-8-18-11-12-20-14/h14H,2-13H2,1H3 |
Clé InChI |
CSDNXEHZXUQQRG-UHFFFAOYSA-N |
SMILES canonique |
CCC1COCCOCCOCCOCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


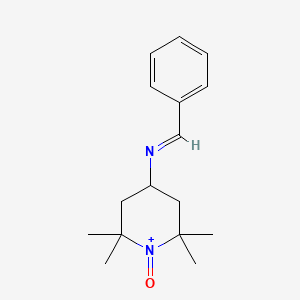
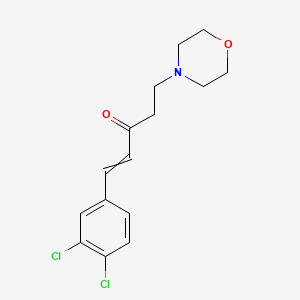
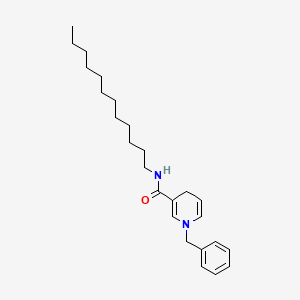

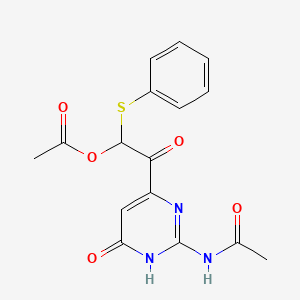
![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)
![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)


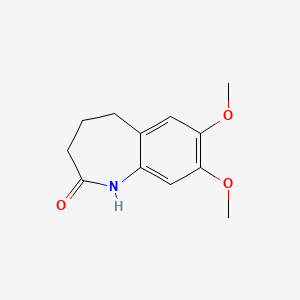
![2-[(Methylsulfanyl)methoxy]propane](/img/structure/B14418606.png)
